molecular formula C21H30N4O B12775486 N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N'-(3-ethylamino-2-pyridinyl)piperazine CAS No. 122002-80-6

N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N'-(3-ethylamino-2-pyridinyl)piperazine

Cat. No.: B12775486
CAS No.: 122002-80-6
M. Wt: 354.5 g/mol
InChI Key: WFFSVSRUHIOACQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the phenyl and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine include other piperazine derivatives with different substituents on the phenyl and pyridinyl rings. Examples include:

  • N-(2-(4-Hydroxyphenyl)ethyl)-N’-(3-aminopyridinyl)piperazine
  • N-(2-(3,5-Dimethylphenyl)ethyl)-N’-(3-aminopyridinyl)piperazine

Uniqueness

The uniqueness of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl-4-hydroxyphenyl group may enhance its interaction with certain biological targets, while the 3-ethylamino-2-pyridinyl group may confer additional stability or specificity.

Properties

CAS No.

122002-80-6

Molecular Formula

C21H30N4O

Molecular Weight

354.5 g/mol

IUPAC Name

4-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]ethyl]-2,6-dimethylphenol

InChI

InChI=1S/C21H30N4O/c1-4-22-19-6-5-8-23-21(19)25-12-10-24(11-13-25)9-7-18-14-16(2)20(26)17(3)15-18/h5-6,8,14-15,22,26H,4,7,9-13H2,1-3H3

InChI Key

WFFSVSRUHIOACQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)CCC3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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